2-Thia-6-selenaspiro[3.3]heptane
Description
Properties
CAS No. |
835604-73-4 |
|---|---|
Molecular Formula |
C5H8SSe |
Molecular Weight |
179.16 g/mol |
IUPAC Name |
6-thia-2-selenaspiro[3.3]heptane |
InChI |
InChI=1S/C5H8SSe/c1-5(2-6-1)3-7-4-5/h1-4H2 |
InChI Key |
PTRAZOQYTIMPLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CS1)C[Se]C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Thia 6 Selenaspiro 3.3 Heptane and Analogous Structures
Historical Development of 2-Thia-6-selenaspiro[3.3]heptane Synthesis
A direct historical account of the synthesis of this compound is not extensively documented in the scientific literature, suggesting its status as a novel or sparsely investigated compound. However, the synthetic strategies for analogous heteroatom-containing spiro[3.3]heptanes provide a foundational context. The development of synthetic routes to spiro[3.3]heptane derivatives has been a gradual process, with early work focusing on the construction of the all-carbon skeleton. The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the spirocyclic framework has been a more recent development, driven by the search for new molecular scaffolds with unique properties. The synthesis of 2,6-diazaspiro[3.3]heptanes, for instance, was first reported over 60 years ago, but the ring system has not been extensively explored until more recently. thieme-connect.de This historical precedent for the synthesis of analogous aza- and oxa-derivatives lays the groundwork for developing synthetic pathways toward mixed chalcogen spiro[3.3]heptanes like this compound.
General Strategies for Spiro[3.3]heptane Core Construction
The construction of the spiro[3.3]heptane core is a significant synthetic challenge due to the inherent ring strain of the two fused cyclobutane (B1203170) rings. Several general strategies have been developed to overcome this hurdle, each with its own advantages and limitations.
Ring-Closing Reactions and Cyclization Approaches
Intramolecular cyclization reactions are a common strategy for the formation of the spiro[3.3]heptane skeleton. These reactions typically involve the formation of one or both of the cyclobutane rings from an appropriately substituted acyclic or monocyclic precursor.
One powerful technique is Ring-Closing Metathesis (RCM) , which has been utilized to synthesize a variety of spirocyclic systems. This method involves the use of a ruthenium catalyst to facilitate the formation of a cyclic alkene from a diene precursor. The resulting double bond can then be further functionalized.
Another approach involves the intramolecular nucleophilic substitution of a suitable di-leaving group precursor. For example, the synthesis of 2,6-diazaspiro[3.3]heptanes can be achieved through the cyclization of a diamine with a dihalide. thieme-connect.de A practical route to functionalized 2,6-diazaspiro[3.3]heptanes has been described via the reductive amination of a readily available aldehyde, followed by cyclization. thieme-connect.de
Table 1: Examples of Ring-Closing Reactions for Spiro[3.3]heptane Synthesis
| Starting Material | Reagents and Conditions | Product | Reference |
| 1-benzyl-3-chloromethylazetidine-3-carbaldehyde | Primary amines or anilines, sodium triacetoxyborohydride, then potassium tert-butoxide, THF, 70°C | Functionalized 2,6-diazaspiro[3.3]heptanes | thieme-connect.de |
| Diallyl malonate | Grubbs' catalyst | Spiro[3.3]heptene derivative |
Strain-Release Rearrangements for Spiro[3.3]heptanone Motifs
The high ring strain of the spiro[3.3]heptane system can be harnessed as a driving force for its formation through strain-release rearrangements. These reactions often start with even more strained precursors and rearrange to the more stable (though still strained) spiro[3.3]heptane skeleton.
A notable example is the semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. nih.gov In this approach, the addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol generates a highly strained intermediate that, upon treatment with acid, rearranges to a substituted spiro[3.3]heptan-1-one. nih.gov This method provides a novel and expedient route to the spiro[3.3]heptanone motif. nih.gov
A German patent describes the synthesis of spiro[3.3]heptan-2-ones which can be used to prepare 2,6-substituted spiro[3.3]heptanes. google.com The process involves the reaction of a substituted propene with a ketene (B1206846) to form a cyclobutanone (B123998), which can then undergo further transformations to yield the desired spirocyclic ketone.
Multi-Component and Domino Reaction Sequences
Multi-component reactions (MCRs) and domino reaction sequences offer an efficient and atom-economical approach to the synthesis of complex molecules like spiro[3.3]heptanes from simple starting materials in a single pot.
The thermal reaction of an N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of triflic anhydride (B1165640) and a hindered base, followed by hydrolysis, has been shown to produce a variety of spiro[3.3]heptanes in good yields. chemrxiv.org This method is notable for its tolerance of a range of functional groups. chemrxiv.org
Specific Methodologies for Chalcogen Incorporation into Spiro[3.3]heptanes
The introduction of chalcogen atoms such as sulfur and selenium into the spiro[3.3]heptane framework requires specific synthetic methodologies. These methods often involve the use of chalcogen-containing nucleophiles or electrophiles in cyclization reactions.
An efficient synthesis of 6-amino-2-thiaspiro chemrxiv.orgchemrxiv.orgheptane hydrochloride has been reported, starting from 2,2-bis(bromomethyl)-1,3-propanediol. This multi-step synthesis involves the construction of a cyclobutane ring, followed by the introduction of the sulfur atom via cyclization of a bis-mesylate with sodium sulfide (B99878).
Reactions Involving Dithiaspiro[3.3]heptane and Diselenaspiro[3.3]heptane Precursors
The synthesis of symmetrical dichalcogenaspiro[3.3]heptanes, such as 2,6-dithiaspiro[3.3]heptane and 2,6-diselenaspiro[3.3]heptane, can provide valuable precursors for the synthesis of mixed chalcogen derivatives like this compound. While specific literature on the synthesis of 2,6-diselenaspiro[3.3]heptane is scarce, the synthesis of 2,6-dithiaspiro[3.3]heptane can be envisioned through the reaction of a suitable dielectrophile with a sulfide source.
For instance, the reaction of pentaerythrityl tetrabromide with sodium sulfide could potentially yield 2,6-dithiaspiro[3.3]heptane. The subsequent selective opening of one of the thietane (B1214591) rings, followed by reaction with a selenide (B1212193) nucleophile, could then lead to the desired this compound.
Approaches Utilizing Organic Diselenides and Acetylenes
The reaction of organic diselenides with acetylenes is a known method for the formation of various organoselenium compounds, including vinylic selenides. These reactions can proceed through different mechanisms, often catalyzed by transition metals or promoted by radical initiators, leading to a diverse array of functionalized molecules. For example, the nucleophilic addition of selenophenol (B7769099) to alkynes can yield Z-vinylic selenides. wikipedia.org Iron salts have been effectively used to catalyze the reactions of diaryl diselenides with acetylenic compounds. mdpi.com Furthermore, reactions of diorganyl dichalcogenides with acetylenes under the influence of radical species have been shown to produce a variety of functionalized products with high regioselectivity. mdpi.com
However, the application of these methodologies to construct the spiro[3.3]heptane framework is not described in the current scientific literature. While the chemistry of diselenides and acetylenes provides a rich toolbox for organoselenium synthesis, its specific use for the creation of spirocycles like this compound remains an unexplored area of research.
Enzymatic and Organocatalytic Asymmetric Synthesis of Chiral Spiro[3.3]heptane Derivatives
The demand for enantiomerically pure compounds in pharmacology has driven the development of asymmetric synthetic methods. Both enzymatic and organocatalytic strategies have been successfully applied to the synthesis of chiral spiro[3.3]heptane derivatives.
Enzymatic Approaches: Enzymes, particularly hydrolases, are valued for their high selectivity under mild conditions. wikipedia.org Pig liver esterase (PLE), for example, has been used for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane. This reaction yields the chiral diacetate, 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane, with moderate optical purity and in high chemical yield. Current time information in Le Flore County, US.rawdatalibrary.net The enantiomeric excess of the product can be influenced by reaction conditions such as temperature. rawdatalibrary.net This method demonstrates the potential of enzymes to perform desymmetrization of prochiral spiro[3.3]heptane substrates. Current time information in Le Flore County, US.rawdatalibrary.net
| Substrate | Enzyme | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| 2,2,6,6-Tetrakis(acetoxymethyl)spiro[3.3]heptane | Pig Liver Esterase (PLE) | (-)-2,6-Bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane | 59 | 56 | rawdatalibrary.net |
Organocatalytic Approaches: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. Chiral phosphoric acids are a prominent class of organocatalysts used in these transformations. They have been employed in the asymmetric synthesis of spiro[pyrrolidin-3,3′-oxindoles] through a three-component 1,3-dipolar cycloaddition, affording products in high yields and with excellent stereoselectivities (up to 98% ee). nih.govresearchgate.net This demonstrates the ability of organocatalysts to control the stereochemical outcome in the construction of complex spirocyclic systems. Similarly, cascade Michael-Michael-aldol reactions catalyzed by organocatalysts can produce spirooxindole derivatives in good yields and with high diastereo- and enantioselectivity. rsc.org These examples highlight the potential for developing organocatalytic methods for the asymmetric synthesis of a wide range of chiral spiro[3.3]heptane derivatives.
| Reactants | Catalyst | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |
| Methyleneindolinones, Aldehydes, Amino esters | Chiral Phosphoric Acid | Spiro[pyrrolidin-3,3′-oxindole] | High | up to 98 | nih.govresearchgate.net |
| Heterocycles (Oxindoles, etc.), Enals | Organocatalyst | Spirooxindole | Good | Excellent | rsc.org |
Scalability and Efficiency Considerations in this compound Synthesis
The transition from laboratory-scale synthesis to large-scale production is a critical consideration for the practical application of novel compounds. For spiro[3.3]heptane derivatives, several synthetic routes have been developed with scalability in mind.
A practical, large-scale synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been reported, starting from a commercial cyclobutanone derivative to produce a key intermediate on a 0.5 kg scale. rawdatalibrary.net This route's efficiency allows for the generation of various functionalized spiro[3.3]heptanes on gram to multigram scales. rawdatalibrary.net Similarly, a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been developed, which is useful for applications in medicinal chemistry.
While a specific scalable synthesis for this compound has not been detailed, the successful scaling of routes to analogous oxa-, aza-, and thia-spiro[3.3]heptanes suggests that similar strategies could be applied. These would likely involve robust, high-yielding reactions and the use of readily available starting materials to ensure economic viability and high throughput.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Thia 6 Selenaspiro 3.3 Heptane
Single-Crystal X-ray Diffraction Analysis of 2-Thia-6-selenaspiro[3.3]heptane
The definitive three-dimensional arrangement of atoms in the crystalline state of this compound has been determined through single-crystal X-ray diffraction. researchgate.netacs.orgnih.gov This powerful analytical method provides precise details about the molecule's conformation, the geometric parameters of its bonds, and how the molecules are arranged in the solid state. acs.orgnih.gov
Molecular Conformation and Bond Geometries
Detailed bond lengths and angles for this compound are essential for a complete understanding of its geometry. While the primary literature confirms the determination of its crystal structure, specific bond length and angle values for the C-S, C-Se, and C-C bonds within the four-membered rings would be found in the detailed crystallographic information files.
Solid-State Packing and Interatomic Distances
In the solid state, the molecules of this compound pack in a specific arrangement dictated by intermolecular forces. A key parameter derived from the crystal structure is the non-bonded distance between the chalcogen atoms (sulfur and selenium). This E···E separation (where E is a chalcogen) is a critical factor in its function as a rigid-rod ligand. For comparison, the S···S separation in 2,6-dithiaspiro[3.3]heptane is 4.690(1) Å, while the Se···Se separation in 2,6-diselenaspiro[3.3]heptane is 4.906(1) Å. acs.orgnih.gov The S···Se distance in this compound would be expected to fall between these values.
Analysis of Chalcogen Atom Occupancy and Disorder
A significant finding from the single-crystal X-ray diffraction analysis of this compound is the statistical disorder of the sulfur and selenium atoms in the crystal lattice. acs.orgnih.gov This means that in the solid state, the positions of the sulfur and selenium atoms are not perfectly ordered throughout the crystal. Instead, there is a statistical probability of finding either a sulfur or a selenium atom at each of the two chalcogen sites within the spirocyclic framework. acs.orgnih.gov This disorder results in a structure where the geometric characteristics are an average of what would be expected for a pure sulfur or pure selenium compound. acs.orgnih.gov
High-Resolution Spectroscopic Techniques for Structural Confirmation
Alongside X-ray diffraction, high-resolution spectroscopic methods are indispensable for confirming the structure of this compound, especially in solution. researchgate.netacs.org These techniques provide complementary information about the molecular formula and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net The symmetry of the spirocyclic core would be reflected in the number of distinct signals in the NMR spectra.
Furthermore, for organoselenium compounds, ⁷⁷Se NMR spectroscopy can be particularly informative. researchgate.net This technique directly probes the selenium nucleus, providing valuable data on its chemical environment and bonding.
Mass Spectrometry (MS) for Molecular Formula Verification
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its elemental composition through the analysis of isotopic patterns. youtube.com For this compound, high-resolution mass spectrometry (HRMS) would be employed to verify its molecular formula, C₅H₈SSe. The presence of sulfur and, particularly, the characteristic isotopic pattern of selenium would be key identifiers in the mass spectrum.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and probing the molecular vibrations of a compound. In the case of this compound, these methods are essential for confirming the presence of the key structural motifs, namely the C-S and C-Se bonds within the strained heterocyclic rings, and the vibrations of the methylene (B1212753) (CH₂) groups.
The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions that induce a change in the dipole moment. Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, where the frequency shifts between the incident and scattered light correspond to the vibrational frequencies. Vibrations that cause a significant change in polarizability are typically strong in the Raman spectrum.
For this compound, the vibrational spectra are expected to be characterized by several key regions. The C-H stretching vibrations of the methylene groups are anticipated in the 2850–3000 cm⁻¹ range. The C-S and C-Se stretching vibrations, which are characteristic of the thietane (B1214591) and selenetane (B14752615) rings, are expected at lower frequencies. Due to the heavier mass of selenium compared to sulfur, the C-Se stretching frequency will be lower than that of the C-S bond. The strained four-membered rings will also exhibit specific deformation modes, such as scissoring, wagging, twisting, and rocking for the CH₂ groups, as well as ring puckering vibrations at very low frequencies.
A detailed assignment of the principal vibrational modes can be supported by quantum-chemical calculations, such as those using Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities for both IR and Raman spectra. scifiniti.com
Below is a table summarizing the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| C-H (in CH₂) | Symmetric & Asymmetric Stretching | 2850 - 3000 | Medium to Strong | Medium to Strong |
| CH₂ | Scissoring (Bending) | 1400 - 1470 | Medium | Medium |
| CH₂ | Wagging / Twisting | 1150 - 1350 | Weak to Medium | Weak |
| C-S | Stretching | 600 - 750 | Weak to Medium | Strong |
| C-Se | Stretching | 500 - 650 | Weak to Medium | Strong |
| Ring System | Puckering / Deformation | < 400 | Medium | Medium |
Advanced Characterization Methodologies Applicable to Chalcogen-Containing Spirocycles
Beyond standard vibrational spectroscopy, a deeper understanding of the stereochemistry, morphology, and optical properties of this compound and related materials requires more advanced analytical techniques. Methodologies such as vibrational circular dichroism, electron microscopy, and photoluminescence spectroscopy are invaluable for probing the unique characteristics imparted by the chalcogen atoms and the spirocyclic framework.
Vibrational Circular Dichroism (VCD) for Chiral Spiro Systems
Vibrational circular dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light during a vibrational transition. youtube.com It is a powerful chiroptical technique for studying chiral molecules in the solution phase. nih.gov While the parent this compound molecule is achiral, the introduction of substituents on the rings can create chiral centers, leading to enantiomeric forms.
For such chiral derivatives, VCD spectroscopy would be an indispensable tool for:
Determining Absolute Configuration: By comparing experimentally measured VCD spectra with those predicted from quantum-chemical calculations for a specific enantiomer (e.g., R or S), the absolute stereochemistry of the molecule can be unambiguously determined. nih.gov This is a crucial step in asymmetric synthesis and the study of stereoselective interactions.
Conformational Analysis: VCD is highly sensitive to the three-dimensional arrangement of atoms. The signs and intensities of VCD bands can provide detailed insights into the preferred solution-phase conformations and the puckering of the four-membered rings.
Probing Supramolecular Chirality: VCD can detect chirality that arises not just from a single molecule but from its organization in a larger assembly, such as in a crystal lattice or a hydrogen-bonded network. nih.govrsc.org This makes it a sensitive probe of intermolecular interactions.
The application of VCD has been demonstrated for complex chiral systems, including mechanically interlocked molecules, where it can provide detailed structural information beyond what is available from other techniques. whiterose.ac.uk
Electron Microscopy (SEM, TEM) for Nanostructured Chalcogen Materials
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential techniques for characterizing the morphology and structure of materials at the micro- and nanoscale. mdpi.com If this compound were used as a building block or precursor for the synthesis of polymers, metal-organic frameworks, or nanostructured chalcogenide materials, electron microscopy would be critical for their characterization.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface topography. It is used to determine the size, shape, and surface texture of micro- and nanostructures. For materials derived from the spiro-chalcogen compound, SEM could reveal morphologies such as nanoparticles, nanorods, nanoplates, or nanoflowers. researchgate.net
Transmission Electron Microscopy (TEM): TEM provides even higher resolution images by passing a beam of electrons through an ultrathin sample. It can be used to visualize the internal structure of materials, including their crystallinity, lattice defects, and the distribution of different elements. High-resolution TEM (HRTEM) can even resolve the atomic lattices of crystalline materials. acs.org
These techniques are routinely used to study a wide range of nanostructured chalcogenides, providing critical correlation between the synthesis method and the resulting material morphology, which in turn dictates its physical and chemical properties. researchgate.net
Photoluminescence Spectroscopy for Optical Properties of Related Selenides
Photoluminescence (PL) spectroscopy is a non-destructive technique that investigates the electronic and optical properties of materials. It involves exciting a sample with photons (light) and measuring the light emitted as the sample returns to a lower energy state. This technique is particularly relevant for materials containing selenium, as many selenides are semiconductors with interesting optical properties. aps.orgaps.org
Should this compound be incorporated into semiconducting materials, PL spectroscopy could provide fundamental insights into:
Band Gap Energy: The energy of the emitted photons is related to the material's band gap, a crucial parameter for applications in electronics and photovoltaics.
Radiative Recombination Mechanisms: PL spectra can reveal the nature of the electronic transitions, such as band-to-band recombination, excitonic processes, or transitions involving defect states within the material. ttu.eeacs.org
Material Quality and Purity: The intensity and width of PL peaks can be indicative of the crystalline quality and the presence of impurities or defects, which often act as non-radiative recombination centers. acs.org
Studies on various selenides, including gallium selenide (B1212193) (GaSe), antimony selenide (Sb₂Se₃), and selenium nanoparticles, have demonstrated the power of PL in characterizing their emission properties and identifying key electronic transitions. aps.orgttu.eeresearchgate.net For any novel selenide material derived from this compound, PL would be a cornerstone technique for evaluating its potential in optoelectronic applications.
Computational and Theoretical Investigations of 2 Thia 6 Selenaspiro 3.3 Heptane
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometric Optimization
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and geometry of molecular systems. For a molecule like 2-thia-6-selenaspiro[3.3]heptane, DFT calculations are crucial for obtaining a reliable molecular geometry and understanding its electronic characteristics. These calculations typically involve selecting an appropriate functional and basis set to accurately model the system. For instance, functionals like BLYP combined with a TZ2P basis set, which includes scalar relativistic effects through methods like the zeroth-order regular approximation (ZORA), are suitable for systems containing heavier elements like selenium. helsinki.fi
The electronic properties of this compound are dominated by the presence of sulfur and selenium atoms. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO is expected to have significant contributions from the lone pair electrons of the sulfur and selenium atoms, making these sites nucleophilic and susceptible to oxidation. The LUMO, conversely, is likely associated with the antibonding σ* orbitals of the C-S and C-Se bonds.
Computational analysis can map the conformational landscape. While the spirocyclic core is rigid, slight variations in the puckering of the two rings can lead to different conformers. For example, quantum mechanics calculations on 2,6-diazaspiro[3.3]heptanes show significant geometric differences compared to their piperazine (B1678402) analogues, highlighting the unique conformational constraints of the spiro[3.3]heptane system. nih.gov A similar analysis for this compound would quantify the energy barriers between different puckered conformations and identify the global minimum energy structure.
| Parameter | Description | Anticipated Finding for this compound |
| Ring Puckering | The deviation of the cyclobutane (B1203170) rings from planarity, measured by dihedral angles. | Both the thietane (B1214591) and selenetane (B14752615) rings are expected to be significantly puckered to relieve strain. nih.gov |
| Strain Energy | The excess energy of the molecule due to its constrained geometry compared to an acyclic analogue. | High, characteristic of the spiro[3.3]heptane scaffold, but modulated by the heteroatoms. |
| Conformational Isomers | Different spatial arrangements of the atoms resulting from variations in ring puckering. | A limited number of low-energy conformers are expected due to the rigidity of the spirocyclic core. |
Quantum Chemical Modeling of Stability and Reactivity Pathways
Quantum chemical calculations, such as those at the MP2 or coupled-cluster (e.g., CCSD(T)) levels of theory, can provide highly accurate energy profiles for assessing the thermodynamic stability and potential reactivity of this compound. researchgate.net These methods can model potential reaction pathways, such as oxidation at the sulfur or selenium centers, ring-opening reactions, or coordination with electrophiles.
An Activation Strain Analysis (ASA) could be employed to understand reactivity, partitioning the energy of a reaction into the strain energy required to deform the reactants into the geometry they adopt in the transition state and the interaction energy between the deformed reactants. helsinki.fi This would provide quantitative insight into how the inherent strain of the spiro[3.3]heptane framework affects its reactivity. For example, reactions that lead to a release of ring strain would be thermodynamically favored.
Theoretical Studies on Chalcogen-Chalcogen Non-Bonded Interactions in Spirocyclic Systems
A particularly compelling aspect of this compound is the potential for a non-bonded, through-space interaction between the sulfur and selenium atoms. Such chalcogen-chalcogen interactions are a subject of significant research interest and play roles in crystal engineering, protein structure, and materials science. ed.ac.uknih.gov
Theoretical studies categorize these as closed-shell interactions, driven primarily by dispersion forces, with electrostatic and induction components also contributing. nih.govresearchgate.net Symmetry-adapted perturbation theory (SAPT) is a powerful method for decomposing the interaction energy into these physically meaningful components. researchgate.net In the context of the spirocyclic framework, the fixed orientation of the S and Se atoms could enforce a specific type of interaction. The quantum theory of atoms in molecules (QTAIM) can be used to analyze the electron density topology to identify a bond path and bond critical point between the S and Se atoms, which would be definitive evidence of a bonding interaction. nih.gov
| Interaction Type | Driving Force | Theoretical Probe | Relevance to this compound |
| Dispersion | Electron correlation effects | SAPT, MP2, CCSD(T) | Expected to be the dominant stabilizing force in the S···Se interaction. nih.govresearchgate.net |
| Electrostatic | Interaction between static charge distributions (e.g., lone pair and σ-hole) | SAPT, Molecular Electrostatic Potential | The interaction between the electron-rich sulfur and the potentially σ-positive selenium could contribute to bonding. researchgate.net |
| Induction (Polarization) | Deformation of electron clouds | SAPT, NBO Analysis | Orbital interactions, such as n(S)→σ*(C-Se), would be classified as induction. ed.ac.ukresearchgate.net |
Predictive Algorithms for Stereochemical Outcomes in Spiro Compound Synthesis
The synthesis of spiro compounds often presents significant stereochemical challenges. While no specific algorithms for this compound synthesis are documented, the principles of predictive modeling are applicable. The development of enantioselective methodologies for spirocycle synthesis is an active area of research, often guided by computational insights. rsc.orgnih.gov
Predictive algorithms, often leveraging machine learning or quantum chemical calculations, can be used to forecast the most likely stereochemical outcome of a reaction. rsc.org For a hypothetical synthesis of this compound, computational modeling could be used to:
Model Transition States: Calculate the energies of the transition states leading to different stereoisomers. The lowest energy pathway corresponds to the major product, according to transition state theory.
Substrate-Control Models: For reactions involving chiral substrates or reagents, docking studies and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can predict how the stereocenter(s) will direct the formation of new chiral centers.
Catalyst Design: In a catalytic asymmetric synthesis, modeling the interaction between the substrate and a chiral catalyst can help in selecting or designing a catalyst that provides high enantioselectivity.
These predictive approaches are crucial for minimizing synthetic trial-and-error and enabling the rational design of stereochemically defined complex molecules like spirocycles. nih.gov
Reactivity and Coordination Chemistry of 2 Thia 6 Selenaspiro 3.3 Heptane
Ligand Properties in Transition Metal Complexation
The coordination chemistry of 2-Thia-6-selenaspiro[3.3]heptane is largely dictated by the nature of its sulfur and selenium donor atoms and the conformational rigidity imposed by the spiro[3.3]heptane backbone.
While specific reports on the isolation and detailed characterization of transition metal complexes with this compound are not extensively documented in the literature, the formation of such complexes can be confidently predicted based on the well-established affinity of soft transition metals for soft donor ligands like thioethers and selenoethers. The synthesis would typically involve the reaction of a suitable metal precursor, such as a metal halide or perchlorate, with the spirocyclic ligand in an appropriate solvent.
Characterization of the resulting complexes would rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the coordination of the ligand by observing shifts in the resonances of the protons and carbons adjacent to the sulfur and selenium atoms. 77Se NMR, where applicable, would provide direct evidence of selenium coordination.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy would show characteristic metal-sulfur (M-S) and metal-selenium (M-Se) stretching frequencies in the far-IR region, providing direct proof of coordination.
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to determine the mass-to-charge ratio of the complex, confirming its composition. mdpi.com
This compound is expected to act as a bidentate, or chelating, ligand, binding to a single metal center through both the sulfur and selenium atoms. purdue.edu This chelation results in the formation of a stable metallacyclic ring. The nature of the metal-chalcogen interactions will depend on the specific transition metal used.
According to Hard and Soft Acid and Base (HSAB) theory, the sulfur and selenium atoms are considered soft bases. Therefore, they will form the most stable complexes with soft acid metal ions such as Pd(II), Pt(II), Ag(I), and Hg(II). Interactions with borderline acids like Fe(II), Co(II), Ni(II), and Cu(II) are also expected, though potentially with different coordination strengths. The metal-selenium bond is generally considered to be softer and more covalent than the metal-sulfur bond.
The spiro[3.3]heptane framework is conformationally rigid, which significantly influences the coordination geometry of the resulting metal complexes. Unlike flexible acyclic dithioether or diselenoether ligands, the bite angle of this compound is predetermined by its rigid structure. This fixed bite angle can enforce specific coordination geometries on the metal center. For instance, in a square planar complex, the ligand's rigidity could lead to distortions from the ideal 90° angles. This structural constraint can be a valuable tool in the design of complexes with specific catalytic or material properties. The rigidity of the ligand framework can also lead to the formation of unique polymeric or supramolecular structures through intermolecular interactions.
Redox Chemistry and Catalytic Activity of Chalcogen Atoms in the Spiro Framework
The presence of both sulfur and selenium atoms within the same molecule gives rise to interesting redox properties and potential catalytic applications.
In general, organoselenium compounds are more reactive towards oxidation and reduction than their sulfur counterparts. Selenium's lower electronegativity and more diffuse valence orbitals make it more susceptible to electrophilic attack and facilitate the formation of higher oxidation states. In the context of this compound, the selenium atom is expected to be the primary site of redox activity under mild conditions. For instance, it can be readily oxidized to a selenoxide (Se=O) or a selenone (SeO2). The sulfur atom would require stronger oxidizing agents to undergo similar transformations. This difference in reactivity allows for selective chemical modifications of the ligand.
Coordination to a transition metal center will also significantly alter the redox potentials of the chalcogen atoms. The metal can act as an electron sink or source, facilitating either oxidation or reduction of the ligand. This metal-ligand cooperativity is a key principle in the design of redox-active catalysts. While specific catalytic applications for this compound have not been reported, its structural and electronic features suggest potential utility in reactions involving oxidative addition, reductive elimination, and atom transfer processes. The different redox potentials of sulfur and selenium could allow for a stepwise or controlled catalytic cycle. bohrium.com
Mechanistic Studies of Spiro[3.3]heptane Rearrangements and Functional Group Transformations
The reactivity of this compound is dictated by the inherent strain of the spiro[3.3]heptane core and the nucleophilic nature of the sulfur and selenium atoms. masterorganicchemistry.comyoutube.com Rearrangements would likely involve ring-opening or expansion, driven by the release of ring strain, while functional group transformations would center on the oxidation or alkylation of the chalcogen atoms.
Rearrangements of the spiro[3.3]heptane skeleton are often initiated by the formation of a reactive intermediate, such as a carbocation or a radical, at a position adjacent to the spirocenter. researchgate.netnih.gov In the case of this compound, such intermediates could be generated through various means, leading to distinct rearrangement products.
One potential rearrangement is a semipinacol-type rearrangement, which is known to occur in spiro[3.3]heptan-1-one systems. nih.govnih.govresearchgate.net If a carbocation were generated on a carbon adjacent to the spirocenter, a researchgate.netresearchgate.net-shift could occur, leading to ring expansion and the formation of a bicyclic system. The stability of the resulting carbocation would influence the migratory aptitude of the adjacent bonds.
Table 1: Hypothetical Acid-Catalyzed Rearrangement of a this compound Derivative
| Step | Description | Intermediate/Product | Driving Force |
| 1 | Protonation of a hydroxyl group on the carbon skeleton and subsequent loss of water. | Spirocyclic carbocation | Formation of a good leaving group (H₂O) |
| 2 | researchgate.netresearchgate.net-Shift of a C-C bond of the four-membered ring to the carbocation center. | Ring-expanded bicyclic carbocation | Release of ring strain |
| 3 | Deprotonation or trapping by a nucleophile. | Bicyclic product | Formation of a stable, neutral product |
This table presents a hypothetical reaction pathway, as specific experimental data for this compound rearrangements are not currently available.
The sulfur and selenium atoms in this compound are the primary sites for functional group transformations due to their available lone pairs of electrons, making them nucleophilic. masterorganicchemistry.comyoutube.com
Oxidation: Thioethers and selenoethers are readily oxidized. nih.gov The sulfur atom can be oxidized to a sulfoxide (B87167) and then to a sulfone, while the selenium atom can be oxidized to a selenoxide and then to a selenone. nih.gov The relative reactivity of sulfur versus selenium towards oxidation would depend on the specific oxidizing agent used. Generally, selenoethers are more easily oxidized than thioethers.
Alkylation: The nucleophilic character of the sulfur and selenium atoms allows for S-alkylation and Se-alkylation reactions with alkyl halides or other electrophiles. nih.gov This would result in the formation of sulfonium (B1226848) and selenonium salts, respectively. These reactions typically proceed via an SN2 mechanism. masterorganicchemistry.comyoutube.com
Table 2: Plausible Functional Group Transformations of this compound
| Transformation | Reagent | Plausible Product | General Mechanism |
| S-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | This compound S-oxide | Electrophilic attack on the sulfur atom |
| Se-Oxidation | Hydrogen peroxide (H₂O₂) | This compound Se-oxide | Electrophilic attack on the selenium atom |
| S-Alkylation | Methyl iodide (CH₃I) | S-Methyl-2-thia-6-selenaspiro[3.3]heptanium iodide | SN2 reaction |
| Se-Alkylation | Methyl iodide (CH₃I) | Se-Methyl-2-thia-6-selenaspiro[3.3]heptanium iodide | SN2 reaction |
This table outlines potential transformations based on the known reactivity of thioethers and selenoethers. Specific experimental conditions and outcomes for this compound have not been reported.
Research Applications and Emerging Directions for 2 Thia 6 Selenaspiro 3.3 Heptane
Development as Molecular Rigid-Rod Ligands in Coordination Chemistry
The rigid, well-defined geometry of the spiro[3.3]heptane skeleton makes 2-thia-6-selenaspiro[3.3]heptane and its derivatives attractive candidates for use as molecular rigid-rod ligands in coordination chemistry. These ligands can enforce specific coordination geometries and distances between metal centers, which is crucial for the rational design of coordination polymers and metal-organic frameworks (MOFs). The presence of both sulfur and selenium atoms offers multiple and potentially selective coordination sites for metal ions.
Research in this area focuses on synthesizing coordination complexes where the this compound unit acts as a linker between metal centers. The resulting materials can exhibit interesting properties, such as porosity, catalysis, and luminescence, which are directly influenced by the rigid and linear nature of the spirocyclic ligand.
Contributions to the Design of Novel Synthetic Methodologies for Spirocycles
The synthesis of the this compound core itself has contributed to the development of new synthetic strategies for constructing spirocyclic systems. The creation of this strained, bicyclic structure often requires innovative approaches to ring formation. Common strategies for assembling spirocyclic scaffolds include intramolecular SN2 alkylation and ring-closing metathesis. researchgate.net
Furthermore, the reactivity of the thietane (B1214591) and selenetane (B14752615) rings within the this compound molecule can be exploited to generate other complex spirocycles. Ring-opening reactions, driven by the relief of ring strain, can provide access to functionalized monospirocyclic or acyclic intermediates that can be further elaborated into a variety of other spirocyclic frameworks. These methodologies are valuable for the broader field of organic synthesis, where the construction of complex three-dimensional molecules is a constant challenge.
Utilization as a Building Block in Complex Chemical Synthesis
Beyond its applications in coordination chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure can be incorporated into larger scaffolds to impart specific conformational constraints and introduce heteroatoms at precise locations. The development of synthetic routes to novel, highly functionalized azaspiro[3.3]heptanes highlights the importance of such building blocks in drug discovery and design. nih.gov
Implications for Fundamental Organochalcogen Chemistry Research
This compound provides an excellent platform for fundamental studies in organochalcogen chemistry. The direct comparison of the properties and reactivity of sulfur and selenium within the same rigid molecular framework allows for a detailed investigation of the differences between these two heavier chalcogens.
Researchers can study various aspects, including:
Coordination properties: Comparing the affinity of the sulfur and selenium atoms for different metal ions.
Oxidation and reduction chemistry: Investigating the selective oxidation or reduction of one heteroatom over the other.
Spectroscopic signatures: Analyzing the distinct contributions of sulfur and selenium to the molecule's spectroscopic properties (e.g., NMR, UV-Vis, and Raman).
These studies contribute to a deeper understanding of the fundamental principles of organochalcogen chemistry, which has implications for catalysis, materials science, and medicinal chemistry.
Potential in Materials Science and Functional Materials Development
The unique combination of a rigid spirocyclic core and two different chalcogen atoms makes this compound a promising candidate for the development of novel functional materials.
Applications in Optoelectronics and Organic Light-Emitting Diodes
Derivatives of this compound have potential applications in the field of optoelectronics. The introduction of heavy atoms like selenium can enhance intersystem crossing, a key process in the design of phosphorescent materials for organic light-emitting diodes (OLEDs). The rigid spirocyclic structure can also help to suppress non-radiative decay pathways, leading to higher emission quantum yields. By functionalizing the spirocyclic core with chromophoric units, it is possible to tune the electronic and photophysical properties of the resulting materials for specific optoelectronic applications.
Precursors for Metal Chalcogenide Semiconductor Nanomaterials
This compound can serve as a single-source precursor for the synthesis of mixed-metal chalcogenide semiconductor nanomaterials. Thermal or chemical decomposition of this molecule can lead to the formation of materials containing both sulfur and selenium, such as cadmium sulfide (B99878) selenide (B1212193) (CdSSe) or zinc sulfide selenide (ZnSSe). The controlled decomposition of such precursors offers a potential route to nanomaterials with well-defined compositions and properties. The synthesis of metal chalcogenide monolayer nanomaterials from metal alkoxide precursors is a scalable and less complex route. google.com The versatility of early transition metal chalcogenide nanomaterials makes them suitable for a variety of applications, including photovoltaics and optoelectronics. rsc.org
The ability to produce mixed chalcogenide materials is significant because their band gaps and other electronic properties can be precisely tuned by varying the sulfur-to-selenium ratio. This makes them highly desirable for applications in solar cells, photodetectors, and other semiconductor devices. Biosynthetic methods for producing transition metal chalcogenide nanoparticles are also being explored as a "green" alternative. duke.edu
Conclusion and Future Perspectives in 2 Thia 6 Selenaspiro 3.3 Heptane Research
Summary of Academic Contributions to Spirocyclic and Chalcogen Chemistry
The study of spiro[3.3]heptanes containing heteroatoms has made significant contributions to medicinal chemistry and the development of novel chemical entities. These scaffolds are recognized as valuable bioisosteres for more common cyclic systems like piperidine (B6355638) and piperazine (B1678402), offering improved physicochemical properties such as aqueous solubility. nih.gov The rigid, three-dimensional arrangement of atoms in spiro[3.3]heptanes provides a well-defined exit vector for substituents, which can enhance target selectivity in drug design. researchgate.net
The synthesis of various azaspiro[3.3]heptanes and their derivatives has been a focal point of research, with applications in the development of treatments for a range of diseases. researchgate.netacs.org For instance, derivatives of 2-oxa-6-azaspiro[3.3]heptane are key intermediates in the synthesis of potent antibiotics. researchgate.net Similarly, the synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride highlights the accessibility of sulfur-containing analogues. researchgate.net
The introduction of selenium into heterocyclic compounds is known to impart unique biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. acs.orgnih.gov Organoselenium compounds have been investigated for their therapeutic potential in a variety of diseases. acs.orgnih.gov
Given this context, the synthesis and characterization of 2-Thia-6-selenaspiro[3.3]heptane would represent a noteworthy academic contribution by:
Introducing a novel mixed chalcogen spirocyclic system.
Expanding the chemical space for drug discovery with a unique scaffold.
Providing a platform to study the synergistic or unique properties arising from the presence of both sulfur and selenium within a strained ring system.
Identification of Unaddressed Research Questions and Methodological Challenges
The primary unaddressed research question is the very existence and stability of this compound. There is currently no published data on its synthesis or characterization. The synthetic methodologies developed for analogous sulfur and nitrogen-containing spiro[3.3]heptanes provide a starting point, but the introduction of selenium presents specific challenges. acs.orgmdpi.com
Key Research Questions:
Can this compound be synthesized, and if so, what is the most efficient synthetic route?
How does the incorporation of selenium influence the electronic properties and reactivity of the spiro[3.3]heptane core compared to its sulfur and nitrogen analogues?
What is the conformational flexibility of the two four-membered rings?
Does this compound exhibit any unique spectroscopic signatures due to the presence of the mixed chalcogens?
Methodological Challenges:
Synthesis: The synthesis of strained four-membered rings is inherently challenging. The construction of the spirocyclic core with two different chalcogens would likely require a multi-step synthesis with careful control of reaction conditions to avoid side reactions. The choice of selenium precursor will be critical, as many selenium reagents are toxic and air-sensitive.
Stability: The stability of the target compound is unknown. The ring strain of the spiro[3.3]heptane system, combined with the presence of a larger selenium atom, could lead to instability and a propensity for ring-opening reactions.
Characterization: Unambiguous characterization would require a suite of spectroscopic techniques, including multinuclear NMR (¹H, ¹³C, ⁷⁷Se), mass spectrometry, and potentially X-ray crystallography to confirm the connectivity and three-dimensional structure. Obtaining suitable crystals for X-ray diffraction could be a challenge in itself.
Prospective Avenues for Advanced Theoretical and Experimental Investigations
The lack of experimental data on this compound makes it a prime candidate for initial theoretical investigation.
Theoretical Investigations:
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the ground-state geometry, vibrational frequencies, and NMR chemical shifts of the molecule. This would provide a theoretical framework to aid in its potential identification and characterization.
Reaction Pathway Analysis: Computational studies could explore potential synthetic pathways, evaluating the thermodynamics and kinetics of key bond-forming reactions to identify the most plausible routes for experimental exploration.
Electronic Structure Analysis: Theoretical calculations could elucidate the electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO), which would provide insights into its potential reactivity and suitability for applications in materials science.
Experimental Investigations:
Synthetic Route Development: A plausible synthetic approach could involve the sequential construction of the two heterocyclic rings. This might start from a central geminal di-substituted carbon building block, followed by cyclization with appropriate sulfur and selenium reagents.
Spectroscopic and Structural Analysis: Should the synthesis be successful, detailed spectroscopic analysis would be paramount. High-resolution mass spectrometry would confirm the molecular formula, while 1D and 2D NMR spectroscopy would be used to elucidate the proton and carbon environments. ⁷⁷Se NMR would be crucial for confirming the incorporation of selenium.
Comparative Studies: The properties of this compound should be systematically compared with its known sulfur (2,6-dithiaspiro[3.3]heptane) and selenium (2,6-diselenaspiro[3.3]heptane) analogues, as well as the nitrogen-containing counterparts, to understand the specific influence of the mixed chalcogen composition.
Broader Impact on the Rational Design of Novel Chemical Scaffolds and Materials
The successful synthesis and characterization of this compound would have a broader impact on the field of medicinal chemistry and materials science.
Expansion of Chemical Scaffolds: It would add a new, highly functionalizable, and three-dimensional scaffold to the toolbox of medicinal chemists. The unique geometric and electronic properties imparted by the sulfur and selenium atoms could lead to the discovery of novel bioactive compounds with improved properties.
Inspiration for Novel Bioisosteres: This compound could serve as a novel bioisostere for existing cyclic systems, potentially leading to drugs with enhanced efficacy, selectivity, and pharmacokinetic profiles.
Development of New Materials: Chalcogen-containing compounds have found applications in materials science, for instance, as components of organic conductors. researchgate.net The rigid spirocyclic framework of this compound could be explored for the development of novel organic electronic materials with tailored properties.
Q & A
Q. Key Challenges :
- Air sensitivity of selenium intermediates.
- Competing side reactions during cyclization.
- Purification difficulties due to polar byproducts.
Q. Table 1: Comparative Synthesis Routes
| Method | Steps | Yield (%) | Key Reagents | Reference |
|---|---|---|---|---|
| A | 9 | 31 | Na₂Se, MsCl, Boc₂O | |
| B | 6 | 42 | KSeCN, NH₄OH |
How is the molecular structure of this compound characterized?
Basic Research Question
X-ray crystallography is the gold standard for structural elucidation. The compound exhibits a spirocyclic core with Se–C and S–C bond lengths of 1.90 Å and 1.81 Å, respectively. The Se–S non-bonded distance is 3.02 Å, indicating minimal steric strain .
Q. Key Features :
- Distorted tetrahedral geometry at selenium and sulfur.
- Planar cyclopropane-like rings with dihedral angles < 5°.
Q. Table 2: Crystallographic Data
| Parameter | Value (Å/°) |
|---|---|
| Se–C | 1.90 |
| S–C | 1.81 |
| Se···S | 3.02 |
| Dihedral | 4.8° |
What methodological approaches address conflicting reactivity data in selenium-containing spiro compounds?
Advanced Research Question
Discrepancies in reactivity (e.g., unexpected oxidation products) are resolved through:
- Computational Modeling : Density Functional Theory (DFT) calculations to predict redox potentials and intermediate stability .
- In Situ Spectroscopy : Raman and UV-Vis monitoring of reaction intermediates to validate mechanistic pathways .
Case Study : Divergent oxidation outcomes (selenoxide vs. sulfone) are attributed to solvent polarity effects, as shown in acetonitrile (non-polar) vs. DMSO (polar) .
How does this compound function as a 'rigid-rod' ligand?
Advanced Research Question
The spirocyclic scaffold provides geometric rigidity, enabling stable coordination to transition metals like Pd(II) and Pt(II). Key applications:
Q. Table 3: Metal Complex Properties
| Metal | Coordination Mode | Application | Reference |
|---|---|---|---|
| Pd(II) | Bidentate (Se,S) | Suzuki-Miyaura Coupling | |
| Pt(II) | Monodentate (Se) | Luminescent Materials |
What physical-chemical properties influence experimental stability?
Basic Research Question
Critical properties include:
- Thermal Stability : Decomposition at 220°C (DSC data).
- Solubility : >10 mg/mL in DMSO; <1 mg/mL in H₂O .
- Hygroscopicity : Moderate, requiring anhydrous storage.
Computational strategies for predicting electronic properties
Advanced Research Question
DFT studies reveal:
- HOMO-LUMO gap of 4.2 eV, indicating redox activity.
- Charge density localization on selenium, explaining nucleophilic behavior .
Q. Methodology :
- Basis sets: 6-31G(d) for lighter atoms, LANL2DZ for Se.
- Solvent effects modeled via COSMO.
Resolving stereochemical discrepancies
Advanced Research Question
Contradictions between predicted (DFT) and observed (XRD) stereochemistry are addressed via:
- Conformational Sampling : Molecular dynamics simulations at 298 K.
- Crystal Packing Analysis : Intermolecular forces (e.g., π-stacking) distorting geometry .
Analytical techniques for purity assessment
Basic Research Question
- HPLC : C18 column, 0.1% TFA in H₂O/MeOH (95:5), RT = 6.2 min .
- NMR : ¹H NMR (DMSO-d₆): δ 3.45 (s, 4H, CH₂), 2.90 (s, 2H, Se–CH₂) .
Mechanistic implications of Se–S interactions
Advanced Research Question
The Se–S motif enhances catalytic activity by:
- Stabilizing transition states via σ-hole interactions.
- Modulating metal electron density in Pd complexes .
Solvent effects on supramolecular assembly
Advanced Research Question
Polar solvents (e.g., DMF) promote 1D assemblies via H-bonding, while non-polar solvents (toluene) yield discrete dimers. Crystallization at 4°C optimizes long-range order .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
